Lipophilicity vs. Des-α-Benzyl Analog
The target compound contains an additional benzyl group compared to the close analog (3-fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine (CAS 1208080-81-2). The reported logP of the analog is 2.84260 . Using the fragment contribution of the benzyl group (logP 2.5341 from ChemBase) [1], the estimated logP of the target compound is approximately 5.38 (2.84 + 2.53). This represents a >2.5 log-unit increase in lipophilicity, indicating markedly higher membrane partitioning and potentially slower metabolic clearance, which may be advantageous for target engagement in intracellular or CNS applications.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP ≈ 5.38 (sum of fragment contributions) |
| Comparator Or Baseline | (3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine (CAS 1208080-81-2): logP 2.84260 |
| Quantified Difference | Δ logP ≈ +2.54 (target more lipophilic) |
| Conditions | Estimated from reported logP of analog and fragment logP of benzyl group; no experimental logP measured for target compound. |
Why This Matters
A >2.5 log-unit difference in logP translates to a >300-fold difference in octanol-water partition coefficient, significantly affecting solubility, permeability, and in vitro assay behavior—purchasing the wrong analog could yield non-overlapping SAR data.
- [1] ChemBase. Benzyl Compound Property Data (Log P 2.5341). Available at: https://www.chembase.cn (Accessed 2026-05-06). View Source
